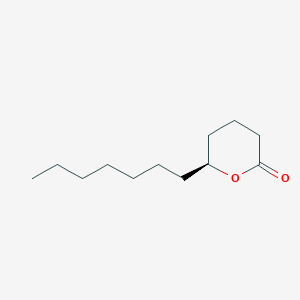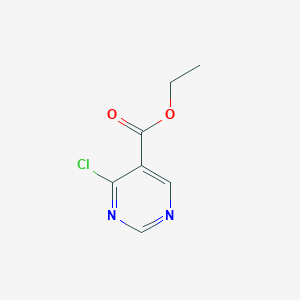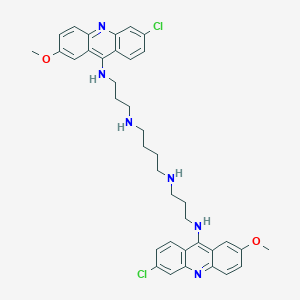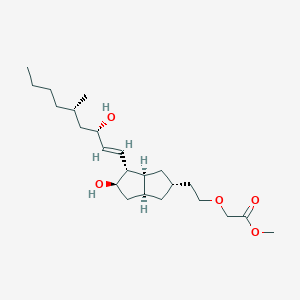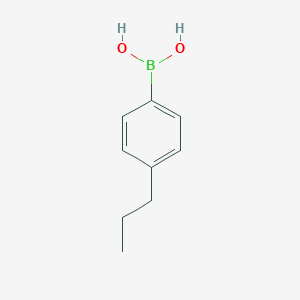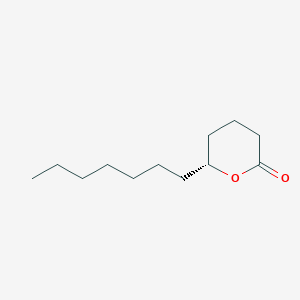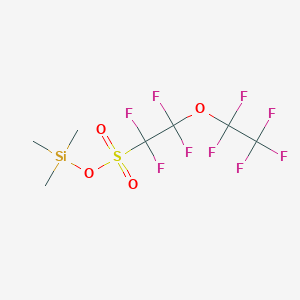
Disodium 8-amino-1,3,6-naphthalenetrisulfonate
Vue d'ensemble
Description
Disodium 8-amino-1,3,6-naphthalenetrisulfonate is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. While the provided papers do not directly discuss this compound, they do provide insights into related naphthalene derivatives and their chemical properties. For instance, the synthesis of 1,8-naphthalimides involves a palladium-catalyzed aminocarbonylation of 1,8-diiodo-naphthalene with primary and secondary amines . Another compound, disodium-1,8-dihydroxy-naphthalene-3,6-disulphonate, is used as a colorimetric reagent for various metal ions . Additionally, disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonate exhibits interesting optical sensing characteristics when used in thin-film Schottky devices .
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex and requires specific conditions for successful reactions. The palladium-catalyzed aminocarbonylation of 1,8-diiodo-naphthalene is an example of such a synthesis method, where the choice of amine and the amine to substrate ratio are critical for determining the final product . This method could potentially be adapted for the synthesis of this compound by choosing appropriate sulfonating agents and reaction conditions.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of the naphthalene core and various functional groups attached to it. The presence of amino and sulfo groups in this compound would influence its chemical behavior, including its reactivity and interaction with metal ions, as seen with other sulfonated naphthalene derivatives .
Chemical Reactions Analysis
Naphthalene derivatives can participate in various chemical reactions, including color reactions with metal ions. Disodium-1,8-dihydroxy-naphthalene-3,6-disulphonate, for example, forms colored complexes with a range of metal ions, which can be used for analytical purposes . This suggests that this compound may also form complexes with metals, although the specific reactions would depend on the exact structure and substituents of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the optical properties of disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonate are utilized in optoelectronic devices, indicating that the compound has a significant interaction with light . Similarly, the physical and chemical properties of this compound would be expected to include interactions with light and metal ions, although the exact properties would need to be determined experimentally.
Applications De Recherche Scientifique
Essais de fusion membranaire et de perméabilité
ANTS sert de colorant polyanionique fréquemment associé à l’extincteur cationique DPX (X1525) dans les essais de fusion membranaire et de perméabilité. Ces expériences explorent comment les substances se déplacent à travers les membranes cellulaires. La fluorescence ANTS peut être efficacement éteinte par les ions Thallium et Césium, ce qui la rend précieuse pour l’étude des processus cellulaires .
Traçage neuronal
Utilisé comme traceur neuronal, ANTS aide les chercheurs à cartographier les voies neuronales. Son décalage de Stokes relativement élevé dans l’eau sépare son émission de l’autofluorescence biologique, ce qui aide à visualiser les connexions et les voies neuronales .
Études de perméabilité à l’eau
D2O (oxyde de deutérium) augmente le rendement quantique de fluorescence d’ANTS de quatre fois. Les chercheurs utilisent cette propriété pour déterminer la perméabilité à l’eau dans les fantômes de globules rouges et les tubes collecteurs du rein. ANTS fournit des informations sur les mécanismes de transport de l’eau .
Marquage des glucides par amination réductrice
ANTS réagit avec l’extrémité réductrice des glucides, formant une base de Schiff. Cette réaction peut être réduite par le cyanoborohydrure de sodium pour créer une amine secondaire. Les chercheurs utilisent cette chimie pour marquer des mélanges complexes de glucides en vue d’une séparation par électrophorèse capillaire .
Technologie de lutte antiparasitaire verte
ANTS peut être une nuisance dans les maisons et les espaces extérieurs. Au lieu de s’appuyer uniquement sur les pesticides, la technologie de lutte antiparasitaire verte utilise des substances répulsives pour prévenir les infestations de fourmis. La recherche sur les répulsifs naturels contribue à la protection et à la conservation de la diversité des fourmis .
Médecine traditionnelle et pharmacologie
Bien que non directement lié à ANTS, le domaine plus large de la recherche sur les fourmis explore leur potentiel en médecine traditionnelle et en pharmacologie moderne. Les scientifiques combinent les connaissances traditionnelles et les techniques modernes pour exploiter le potentiel de guérison des fourmis pour diverses conditions de santé .
Mécanisme D'action
- This interaction is acid-catalyzed, and the pH of the reaction solution influences the kinetics and degree of derivatization of carbohydrates by ANTS .
- D2O increases its fluorescence quantum yield, useful for determining water permeability in red blood cell ghosts and kidney collecting tubes .
- Excretion : Excretion pathways depend on the specific form of ANTS used (e.g., free compound or conjugates) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Orientations Futures
Propriétés
IUPAC Name |
disodium;8-amino-6-sulfonaphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO9S3.2Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJANRFXWPPWEL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NNa2O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5398-34-5 | |
| Record name | Disodium hydrogen 8-aminonaphthalene-1,3,6-trisulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



